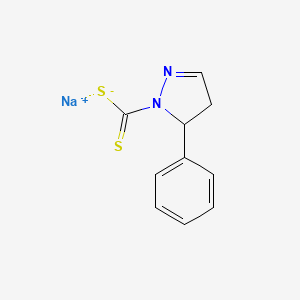![molecular formula C15H15FN2O4S B4938110 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide](/img/structure/B4938110.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide, also known as DB844, is a chemical compound that has shown potential as an antiparasitic agent. It belongs to the class of benzamides and has been studied for its ability to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium.
Wirkmechanismus
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood. However, it is believed to inhibit the growth of parasites by interfering with their energy metabolism. This compound has been shown to inhibit the activity of the enzyme fumarate reductase, which is involved in the production of energy in parasites.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, this compound has been shown to have a low potential for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its potential as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including those that are resistant to current treatments. In addition, this compound has been shown to have minimal toxicity and a low potential for drug interactions.
One of the limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide. One area of research is the optimization of its efficacy. This can be achieved by studying the mechanism of action of this compound in more detail and identifying potential targets for optimization.
Another area of research is the development of new formulations of this compound that improve its solubility in water. This can make it easier to administer in vivo and improve its efficacy.
Finally, this compound can be studied for its potential as an antifungal agent. This can expand its potential applications and provide new treatment options for fungal infections.
Synthesemethoden
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. The resulting compound is then reacted with 2-hydroxyaniline in the presence of potassium carbonate to form 5-(2-hydroxyphenyl)-2-fluorobenzoic acid. The final step involves the reaction of this compound with dimethylamine and sulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential as an antiparasitic agent. It has been shown to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium. In addition, this compound has been studied for its potential as an antifungal agent.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(21,22)10-7-8-12(16)11(9-10)15(20)17-13-5-3-4-6-14(13)19/h3-9,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZRKRFCRSSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4938028.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)


![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)


![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)
